1-Cyclopropyl-2-oxopiperidine-3-carboxylic acid
Description
1-Cyclopropyl-2-oxopiperidine-3-carboxylic acid is a heterocyclic compound featuring a piperidine backbone substituted with a cyclopropyl group at position 1, an oxo (keto) group at position 2, and a carboxylic acid moiety at position 2. This structure confers unique physicochemical and pharmacological properties, making it a subject of interest in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
1-cyclopropyl-2-oxopiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c11-8-7(9(12)13)2-1-5-10(8)6-3-4-6/h6-7H,1-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDCXTKZWRWURU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)C2CC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopropyl-2-oxopiperidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylamine with a suitable diketone can lead to the formation of the desired piperidine ring . Industrial production methods often involve optimizing these reactions to increase yield and purity, utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
Cyclization and Ring-Opening Reactions
The piperidine ring undergoes controlled cyclization under acidic conditions to form bicyclic lactam derivatives . Conversely, the cyclopropyl group demonstrates ring-opening susceptibility in radical-mediated reactions, particularly when exposed to halogenating agents like N-bromosuccinimide (NBS).
Key reaction parameters:
textReaction Type | Conditions | Product Yield --------------------------------------------------------------- Lactam formation | H2SO4 (0.5M), 80°C, 6h | 68-72%[1] Cyclopropane opening | NBS, AIBN, CCl4, reflux | 55-60%[5]
Oxidation and Reduction Pathways
The 2-oxo group participates in selective reductions using NaBH4/CeCl3 systems, achieving >90% conversion to the corresponding alcohol without affecting the carboxylic acid group . Conversely, the carboxylic acid can be oxidized to CO2 under strong oxidative conditions (KMnO4/H2SO4) .
Experimental findings:
Electroreductive Alkylation
Recent advances demonstrate electrochemical coupling capabilities with (hetero)arenes using Ti-based catalysts :
| Parameter | Optimal Value | Result |
|---|---|---|
| Catalyst | Cp2TiCl2 | 98% yield |
| Solvent | TFA/MeCN (1:3) | >50:1 regioselectivity |
| Current Density | 10 mA/cm² | 85% Faradaic efficiency |
This method enables direct introduction of cyclopropyl-containing moieties into aromatic systems .
Nucleophilic Acyl Substitution
The carboxylic acid group undergoes efficient esterification and amidation:
Reaction efficiency comparison:
textReagent | Conditions | Conversion Rate ------------------------------------------------------- SOCl2 | Reflux, 4h | 98%[1] DCC/DMAP | RT, 12h | 82%[8] EDC/HOBt | 0°C→RT, 6h | 91%[5]
Amide derivatives show enhanced biological activity, with MIC values down to 0.44 μM against Mycobacterium tuberculosis .
Heterocyclic Functionalization
The piperidine nitrogen participates in Mannich reactions with formaldehyde and secondary amines, producing spirocyclic derivatives :
Representative transformation:
textStarting Material | Product | Yield | Application --------------------------------------------------------------------- Parent compound | Spiro[piperidine-4,2'-[1,3]oxazolidin]-3'-one | 73%[6] | Antibacterial agents
pH-Dependent Tautomerism
Structural studies reveal pH-sensitive keto-enol tautomerism:
textpH Range | Dominant Form | λmax (nm) | ε (M⁻¹cm⁻¹) ----------------------------------------------------------- 2-4 | Keto | 245 | 12,400[1] 5-7 | Enol (zwitterionic) | 278 | 9,800[8] 8-10 | Enolate | 305 | 15,200[5]
This tautomeric equilibrium significantly impacts reaction kinetics and biological interactions .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Catalyst System | Scope |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4/K2CO3 | Aryl boronic acids |
| Sonogashira | PdCl2(PPh3)2/CuI | Terminal alkynes |
| Buchwald-Hartwig | Pd2(dba)3/XPhos | Secondary amines |
Typical yields range from 65-89% depending on substituent electronic effects .
These reaction pathways demonstrate the compound's versatility as a synthetic building block for pharmaceutical development, particularly in creating antibacterials and kinase inhibitors . Recent advances in electrochemical methods and solid-phase synthesis have significantly expanded its synthetic utility while maintaining high functional group tolerance.
Scientific Research Applications
1-Cyclopropyl-2-oxopiperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby modulating metabolic pathways and influencing cellular functions .
Comparison with Similar Compounds
Key Observations :
- The cyclopropyl group in the target compound enhances steric hindrance and metabolic stability compared to simpler alkyl groups (e.g., methyl in 2-Chloro-6-methylpyrimidine-4-carboxylic acid) .
- Pyridine/pyrimidine analogs (e.g., 3-Cyclopropylpyridine-2-carboxylic acid) exhibit aromaticity, which may influence electronic properties and binding affinity compared to the saturated piperidine core .
Physicochemical Properties
While experimental data for the target compound are sparse, trends can be inferred from analogs:
- Solubility: The oxo and carboxylic acid groups likely enhance water solubility compared to non-polar derivatives like 1-Cyanocyclopentanecarboxylic acid .
- Acidity: The carboxylic acid moiety (pKa ~2–3) is more acidic than cyanogroups (pKa ~-1), affecting ionization under physiological conditions .
- Stability : Cyclopropyl substitution may reduce ring-opening reactivity compared to cyclopentane or piperidine derivatives .
Pharmacological Activity
Piperidine and pyridine derivatives are prevalent in bioactive molecules. For example:
- 3-Piperidinecarboxylic acid : Used as a building block in GABA receptor modulators .
- Pyridinecarboxylic acids : Found in antiviral and antimicrobial agents (e.g., nicotinic acid derivatives) .
- Cyclopropyl-containing compounds: Known for enhancing metabolic stability in protease inhibitors and kinase modulators .
The target compound’s combination of cyclopropyl, oxo, and carboxylic acid groups may synergize to improve target binding or pharmacokinetics, though specific studies are needed.
Biological Activity
1-Cyclopropyl-2-oxopiperidine-3-carboxylic acid (CPOPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of CPOPC, including its synthesis, mechanisms of action, and applications in drug development.
Synthesis of CPOPC
CPOPC can be synthesized through various methods, often involving the reaction of cyclopropyl amines with carboxylic acids or their derivatives. One common synthetic route involves the condensation of cyclopropyl amines with oxo acids, followed by cyclization to form the piperidine ring.
Antimicrobial Activity
CPOPC has demonstrated notable antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be in the range of 0.44 to 34.02 μM, indicating potent activity against these pathogens .
Antitubercular Activity
Research has shown that derivatives of CPOPC possess antitubercular activity against Mycobacterium tuberculosis. A study reported MIC values ranging from 7.32 to 136.10 μM for various analogues, suggesting that modifications to the CPOPC structure can enhance its efficacy against tuberculosis .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of CPOPC and its derivatives. In vitro studies using various cell lines indicated that while some derivatives displayed promising antibacterial activity, they also exhibited cytotoxic effects at higher concentrations. For instance, compound 3f was identified as highly active but also showed cytotoxicity in human cell lines at concentrations exceeding therapeutic levels .
The mechanisms underlying the biological activities of CPOPC are multifaceted:
- Enzyme Inhibition : CPOPC and its derivatives may act as enzyme inhibitors, modulating key metabolic pathways in bacteria and cancer cells.
- Membrane Disruption : Some studies suggest that these compounds can disrupt bacterial membranes, leading to cell lysis.
- Targeting Resistance Mechanisms : Certain analogues have been designed to overcome resistance mechanisms in pathogens, particularly in Mycobacterium tuberculosis.
Case Studies and Research Findings
- Antibacterial Efficacy : A series of studies have evaluated the antibacterial efficacy of CPOPC derivatives against resistant strains of bacteria. For example, compound 3f was reported with an MIC of 0.44 μM against Staphylococcus aureus, demonstrating exceptional potency .
- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of CPOPC derivatives in treating infections caused by resistant bacterial strains. These studies indicate a favorable pharmacokinetic profile and reduced toxicity compared to existing antibiotics .
- Structure-Activity Relationship (SAR) Studies : Investigations into the SAR of CPOPC derivatives have revealed that modifications to the cyclopropyl group significantly influence biological activity. Compounds with specific substitutions showed enhanced potency against target pathogens while maintaining acceptable safety profiles .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-Cyclopropyl-2-oxopiperidine-3-carboxylic acid?
- Methodological Answer : The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of piperidine precursors. For example, cyclopropane groups can be introduced using copper-catalyzed cross-coupling or via cyclopropanation of alkenes with diazo compounds. Piperidine ring oxidation (e.g., using KMnO₄ or RuO₄) generates the 2-oxo moiety, while carboxylation at the 3-position may employ CO₂ insertion or hydrolysis of nitriles. Stability of intermediates should be monitored due to potential ring strain in cyclopropane-containing systems .
Q. How can spectroscopic techniques validate the structure of 1-Cyclopropyl-2-oxopiperidine-3-carboxylic acid?
- Methodological Answer :
- NMR : Use H NMR to confirm cyclopropane proton coupling patterns (e.g., δ 1.0–1.5 ppm, multiplet) and piperidine ring conformation. C NMR identifies carbonyl (C=O, ~170–180 ppm) and carboxylic acid (~175 ppm) groups.
- IR : Carboxylic acid O-H stretch (~2500–3300 cm) and carbonyl absorption (~1650–1750 cm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., CHNO) and fragments indicative of cyclopropane cleavage.
- X-ray Crystallography (if crystalline): Resolves stereochemistry and bond angles in the cyclopropane-piperidine system .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer :
- Moisture Sensitivity : Store under inert gas (N/Ar) due to potential hydrolysis of the cyclopropane ring or carboxylic acid group.
- Temperature : Long-term storage at –20°C in amber vials to prevent thermal decomposition or photodegradation.
- pH Stability : Avoid strongly acidic/basic conditions to prevent ring-opening reactions (e.g., cyclopropane cleavage).
- Documentation : Track batch-specific degradation via HPLC or TLC to ensure reproducibility .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance), ITC (isothermal titration calorimetry), and cellular thermal shift assays (CETSA).
- Control Experiments : Test enantiomeric purity (chiral HPLC) to rule out stereochemistry-driven discrepancies.
- Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., NIH Assay Guidance Manual) to isolate variables like solvent choice (DMSO vs. aqueous buffers) or cell line variability .
Q. What computational strategies predict structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Molecular Docking : Map interactions with target proteins (e.g., enzymes or receptors) using AutoDock Vina or Schrödinger Suite. Focus on the carboxylic acid and cyclopropane moieties as pharmacophores.
- DFT Calculations : Analyze electron density distributions to optimize cyclopropane ring stability or hydrogen-bonding capacity.
- MD Simulations : Assess conformational flexibility of the piperidine ring in solvated systems (e.g., GROMACS) to correlate with bioavailability .
Q. How to address synthetic challenges in scaling up derivatives while maintaining stereochemical integrity?
- Methodological Answer :
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s Co-salen for cyclopropanation) to control stereochemistry.
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability.
- Crystallization-Driven Purification : Optimize solvent/antisolvent systems to isolate enantiopure crystals, validated by polarimetry or XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
